2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one
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Overview
Description
2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one is a complex organic compound that features a thiazole ring fused with a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one typically involves the condensation of 2-aminothiophenol with a naphthoquinone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then fused with the naphthalene moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphtho[2,1-d][1,3]thiazole: Shares a similar thiazole-naphthalene structure but lacks the phenylethanone moiety.
3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine: Another related compound with a thiazole ring fused to a naphthalene moiety.
Uniqueness
2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1043-44-3 |
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Molecular Formula |
C20H15NOS |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C20H15NOS/c1-21-17-12-11-14-7-5-6-10-16(14)20(17)23-19(21)13-18(22)15-8-3-2-4-9-15/h2-13H,1H3 |
InChI Key |
AGDVACNDOSEIGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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